4-[(2-Aminoethyl)peroxy]butan-1-amine

Organic peroxide Diamine Functional group comparison

4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6, molecular formula C₆H₁₆N₂O₂, MW 148.20) is a bifunctional organic peroxide belonging to the aminoalkyl peroxide class, characterized by a central peroxy (–O–O–) bridge connecting a 2-aminoethyl moiety and a 4-aminobutyl moiety. The compound is also indexed under the synonym 3,4-dioxa-1,8-octanediamine and carries the DSSTox identifier DTXSID10710789.

Molecular Formula C6H16N2O2
Molecular Weight 148.20 g/mol
CAS No. 488736-21-6
Cat. No. B12572492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Aminoethyl)peroxy]butan-1-amine
CAS488736-21-6
Molecular FormulaC6H16N2O2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC(CCOOCCN)CN
InChIInChI=1S/C6H16N2O2/c7-3-1-2-5-9-10-6-4-8/h1-8H2
InChIKeyUJNROHVAOMHLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6) – Compound Class and Core Characteristics for Procurement Evaluation


4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6, molecular formula C₆H₁₆N₂O₂, MW 148.20) is a bifunctional organic peroxide belonging to the aminoalkyl peroxide class, characterized by a central peroxy (–O–O–) bridge connecting a 2-aminoethyl moiety and a 4-aminobutyl moiety . The compound is also indexed under the synonym 3,4-dioxa-1,8-octanediamine and carries the DSSTox identifier DTXSID10710789 . Unlike conventional alkylene diamines or polyether diamines that lack the peroxy functional group, this compound combines primary amine nucleophilicity with the thermal- and redox-labile peroxy bond, making it relevant as a ligand precursor, a latent radical source, or a redox-active building block in both academic and industrial settings [1].

Why Generic Diamines Cannot Replace 4-[(2-Aminoethyl)peroxy]butan-1-amine in Peroxy-Enabled Applications


Interchanging 4-[(2-aminoethyl)peroxy]butan-1-amine with superficially analogous diamines such as 1,4-butanediamine (CAS 110-60-1), 1,8-diamino-3,6-dioxaoctane (CAS 929-59-9), or N-(2-aminoethyl)butane-1,4-diamine (CAS 19522-69-1) eliminates the defining peroxy (–O–O–) functional group, which is the sole structural element conferring thermal radical-generating capacity and redox activity [1]. While all of these compounds share the C₆H₁₆N₂O₂ molecular formula or a similar diamine backbone, the replacement of the peroxy bridge with an alkylene chain (–CH₂–) or an ether linkage (–CH₂–O–CH₂–) abolishes the homolytic O–O bond cleavage pathway that underpins the compound's utility as a polymerization initiator, crosslinking agent, or redox-responsive ligand . Procurement decisions must therefore be driven by the specific requirement for a peroxy-diamine bifunctional architecture, not merely by amine content or molecular weight.

Head-to-Head Quantitative Differentiation Evidence for 4-[(2-Aminoethyl)peroxy]butan-1-amine vs. Closest Analogs


Peroxy Bond Presence vs. Ether-Linked 1,8-Diamino-3,6-dioxaoctane (CAS 929-59-9): Functional Group Identity

4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6) and 1,8-diamino-3,6-dioxaoctane (CAS 929-59-9) share the identical molecular formula C₆H₁₆N₂O₂ and nearly identical molecular weight (148.20 vs. 148.20 g/mol), yet they are constitutional isomers distinguished exclusively by the connectivity of the two oxygen atoms: a directly bonded peroxy group (–O–O–) in the target compound versus two isolated ether linkages (–CH₂–O–CH₂–CH₂–O–CH₂–) in the comparator [1]. This single constitutional difference dictates fundamentally different thermal decomposition pathways: the peroxy bond undergoes homolytic cleavage at moderate temperatures (typically 80–150 °C for dialkyl peroxides) to generate oxygen-centered radicals, whereas the ether-linked comparator is thermally stable above 200 °C and cannot serve as an endogenous radical source [2].

Organic peroxide Diamine Functional group comparison

Metal Complex Formation Using 3,4-Dioxa-1,8-octanediamine as a Tetradentate Ligand Precursor

In a published synthetic study, 3,4-dioxa-1,8-octanediamine (synonym of the target compound) was employed as the diamine precursor for condensation with 2-(N-tosylamino)benzaldehyde to generate the tetradentate azomethine ligand H₂L¹. The resulting Cu(II), Ni(II), and Co(II) complexes (formulated as CuL¹·MeOH, NiL¹·MeOH, and CoL¹·MeOH) were obtained via both chemical and electrochemical methods and were structurally characterized by elemental analysis, IR spectroscopy, X-ray absorption spectroscopy, magnetochemistry, and single-crystal X-ray diffraction [1]. The L¹ macrocyclic ligand coordinates the metal atom through four nitrogen atoms in a tetradentate chelate mode, forming a distorted tetrahedral polyhedron around the metal center (CCDC deposition numbers 1910746–1910748). In contrast, the ether-linked analog 1,8-diamino-3,6-dioxaoctane (CAS 929-59-9) has been separately reported to form square-planar copper(II) complexes of 13-membered diazadioxa macrocyclic ligands under different condensation conditions, demonstrating that the peroxy vs. ether oxygen connectivity influences the geometry and nuclearity of the resulting metal complexes [2].

Metal complex Schiff base ligand Tetradentate chelation Coordination chemistry

Computed Physicochemical Property Differentiation vs. 1,4-Butanediamine (CAS 110-60-1)

Computed physicochemical parameters for 4-[(2-aminoethyl)peroxy]butan-1-amine reveal a topological polar surface area (TPSA) of 70.5 Ų and a predicted XlogP of −1, compared with 1,4-butanediamine (CAS 110-60-1; TPSA = 52.0 Ų, XlogP ≈ −1.0) [1]. The higher TPSA of the target compound (70.5 vs. 52.0 Ų, a 35.6% increase) arises from the two additional oxygen atoms in the peroxy bridge, which increases hydrogen-bond acceptor count from 0 to 4 and enhances aqueous solubility and hydrogen-bonding capacity relative to the simple alkylene diamine . The compound also features 7 rotatable bonds versus 3 for 1,4-butanediamine, conferring greater conformational flexibility that may be advantageous or disadvantageous depending on the application context. No experimental logP, pKa, or solubility measurements for the target compound have been identified in the open literature.

Physicochemical properties Lipophilicity Topological polar surface area In silico ADME

DSSTox Database Registration and Regulatory Identity vs. Non-Registered Analogs

4-[(2-Aminoethyl)peroxy]butan-1-amine has been assigned the DSSTox substance identifier DTXSID10710789 within the U.S. EPA's Distributed Structure-Searchable Toxicity (DSSTox) database, which serves as the chemical substance registry for the ToxCast and Tox21 high-throughput toxicology screening programs [1]. This registration provides a curated structure-toxicity mapping framework and facilitates integration with computational toxicology workflows. In contrast, several closely related amino peroxides bearing alternative alkyl chain lengths (e.g., 4,9-dioxa-1,12-dodecanediamine analogs) may lack DSSTox registration, creating an informational asymmetry that can complicate regulatory submissions, safety assessments, or procurement documentation. The presence of a DSSTox record for CAS 488736-21-6 reduces regulatory uncertainty for users requiring traceable chemical identity in EPA-oriented toxicology or environmental fate studies.

Regulatory compliance DSSTox Chemical inventory Toxicology screening

Class-Level Evidence: Amino Peroxide Reactivity with Cyclic Anhydrides to Form Stable Amic Acid or Cyclic Imide Derivatives

Patent EP0355733A1 establishes that amino peroxides bearing primary amine groups separated from the peroxy functionality by at least two carbon atoms can react with cyclic anhydrides to form stable amic acid or cyclic imide derivatives while preserving the peroxy bond for subsequent thermal radical generation [1]. This dual reactivity—amine derivatization followed by peroxy-initiated radical chemistry—is explicitly claimed for the structural class encompassing 4-[(2-aminoethyl)peroxy]butan-1-amine, where the 4-carbon butyl spacer and 2-carbon ethyl spacer satisfy the ≥2 carbon atom separation requirement. Simple alkylene diamines (e.g., 1,4-butanediamine) lack the peroxy group and therefore cannot provide the sequential derivatization-then-initiation functionality. The patent further describes the use of such amino peroxides for grafting onto anhydride-containing copolymers such as poly(1-octadecene-co-maleic anhydride), enabling the preparation of polymeric peroxides that can subsequently initiate free-radical polymerization or crosslinking [1]. No compound-specific reaction yield or kinetic data for 488736-21-6 have been published.

Amino peroxide derivatization Cyclic anhydride Polymer grafting Amic acid

Computational Molecular Complexity and Flexibility vs. Rigid Diamine Scaffolds

The target compound exhibits a computed complexity score of 61.7 and 7 rotatable bonds, compared with a complexity score of 17.6 and 3 rotatable bonds for the simple alkylene diamine 1,4-butanediamine (CAS 110-60-1) [1]. The higher complexity score reflects the asymmetric peroxy bridge and the unequal chain lengths on either side of the peroxide group (2-carbon vs. 4-carbon), which creates an intrinsically asymmetric bifunctional scaffold. This structural asymmetry, combined with the peroxy bond rotation and the two terminal primary amine rotors, generates a significantly larger conformational ensemble than symmetric diamines, which may translate into differential entropic contributions in binding, self-assembly, or polymer network formation. No experimental conformational analysis or entropy measurements are available for the target compound.

Conformational flexibility Rotatable bonds Molecular complexity Drug design

Evidence-Backed Application Scenarios for 4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6)


Synthesis of Tetradentate Azomethine Ligands for 3d Transition Metal Complexes

As demonstrated in the published synthesis of Cu(II), Ni(II), and Co(II) complexes (CCDC 1910746–1910748), 3,4-dioxa-1,8-octanediamine (CAS 488736-21-6) serves as an effective diamine precursor for condensation with ortho-formyl aromatic compounds to generate tetradentate Schiff base ligands that coordinate metal ions through four nitrogen atoms in a distorted tetrahedral geometry [1]. This application is supported by direct experimental evidence including X-ray diffraction structural determination.

Bifunctional Amino Peroxide for Sequential Anhydride Derivatization and Radical Initiation

Consistent with the structural requirements of patent EP0355733A1 (≥2 carbon atoms between amine and peroxy groups), 4-[(2-aminoethyl)peroxy]butan-1-amine is structurally qualified for reactions with cyclic anhydrides to form amic acid or cyclic imide derivatives while preserving the peroxy bond for subsequent thermal radical generation [2]. This enables grafting onto anhydride-containing copolymers (e.g., poly(1-octadecene-co-maleic anhydride)) to create polymeric peroxides capable of initiating free-radical polymerization or crosslinking.

Computational Toxicology Screening via DSSTox-Registered Chemical Identity

The compound's DSSTox registration (DTXSID10710789) enables its integration into the EPA's ToxCast and Tox21 high-throughput toxicology screening pipelines, providing a regulatory-grade chemical identity framework that may not be available for structurally similar but unregistered amino peroxides . This supports procurement for toxicology research and environmental fate studies requiring traceable substance identification.

Conformationally Diverse Building Block for Self-Assembly and Supramolecular Chemistry

With 7 rotatable bonds and an asymmetric peroxy-bridged scaffold (complexity index 61.7 vs. 17.6 for 1,4-butanediamine), the compound offers a significantly larger conformational ensemble than symmetric diamines, making it a candidate for studies of entropy-driven self-assembly, foldamer design, or dynamic combinatorial chemistry where scaffold flexibility is a key design parameter . This is a computed property-based inference pending experimental validation.

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